An In-depth Technical Guide to 4-Methoxybenzaldehyde: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Methoxybenzaldehyde: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 4-Methoxybenzaldehyde (also known as p-Anisaldehyde), a pivotal organic compound in research and development. We will delve into its core physicochemical properties, explore its chemical reactivity, detail its synthesis and spectroscopic characterization, and discuss its significant applications, particularly within the pharmaceutical and fine chemical industries. This document is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and practical insights.
Introduction: The Versatile Aromatic Aldehyde
4-Methoxybenzaldehyde (CAS No. 123-11-5) is an aromatic aldehyde consisting of a benzene ring substituted with a methoxy group and a formyl group at the para (4) position.[1] This substitution pattern, particularly the electron-donating methoxy group, significantly influences the molecule's reactivity and physical characteristics compared to unsubstituted benzaldehyde.[2] It is a naturally occurring compound found in essential oils of plants like anise, fennel, and star anise, from which it derives its common name, Anisaldehyde.[3][4] Its pleasant, sweet, hawthorn-like aroma has made it a staple in the fragrance and flavor industries.[3][5] However, its true value in the scientific community lies in its role as a versatile synthetic intermediate for high-value chemicals, including pharmaceuticals, agrochemicals, and dyes.[2][6]
Physicochemical Properties
4-Methoxybenzaldehyde is a colorless to pale yellow liquid at room temperature.[5][7] Its physical state can be deceiving, as its melting point is close to ambient temperature, and it may solidify if cooled.[3] The compound is sensitive to air and light, readily oxidizing to the less fragrant p-anisic acid, necessitating proper storage under an inert atmosphere.[7][8][9]
Table 1: Core Physical and Chemical Properties of 4-Methoxybenzaldehyde
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈O₂ | [3][8] |
| Molecular Weight | 136.15 g/mol | [1][10] |
| Appearance | Clear, colorless to pale yellow liquid | [5][7] |
| Odor | Sweet, powdery, reminiscent of hawthorn | [1][3] |
| Melting Point | -1°C to 2°C (30.2°F to 35.6°F) | [8][10][11] |
| Boiling Point | 247-249°C (478-480°F) at 760 mmHg | [4][8][12] |
| Density | ~1.12 g/cm³ at 25°C | [12][13] |
| Vapor Density | 4.7 (Air = 1) | [1][3] |
| Flash Point | 116°C (241°F) - Closed Cup | [1][5][12] |
| Water Solubility | 2 - 4.29 g/L at 20-25°C (Poorly soluble) | [1][12] |
| Organic Solvent Solubility | Miscible with ethanol, ether, acetone, chloroform, benzene | [3][8] |
| logP (Octanol/Water) | 1.56 - 1.76 | [1][9] |
| Refractive Index (n20/D) | ~1.573 | [11][12] |
| CAS Number | 123-11-5 | [1] |
Chemical Reactivity and Synthetic Utility
The chemical behavior of 4-Methoxybenzaldehyde is dictated by two primary functional groups: the aldehyde and the electron-rich methoxy-substituted benzene ring.
-
Aldehyde Group Reactions: The formyl group is the primary site of reactivity. It readily undergoes nucleophilic addition and condensation reactions. It can be:
-
Oxidized to form 4-methoxybenzoic acid (anisic acid). This can occur slowly on exposure to air.[3]
-
Reduced to form 4-methoxybenzyl alcohol (anise alcohol).
-
Engaged in Condensation Reactions , such as the Aldol or Claisen-Schmidt condensation, with enolates derived from ketones or other aldehydes. This is a cornerstone of its use in building more complex molecular scaffolds.[14]
-
-
Influence of the Methoxy Group: The methoxy group is a powerful electron-donating group. It activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho positions (relative to the methoxy group). This electronic effect also stabilizes the carbocation intermediate formed during reactions at the aldehyde, influencing reaction rates.[2]
Logical Relationship: Claisen-Schmidt Condensation
A prime example of its synthetic utility is the base-catalyzed Claisen-Schmidt condensation with a ketone, such as acetophenone. This reaction is fundamental in carbon-carbon bond formation. The methoxy group's electron-donating nature makes the aldehyde's carbonyl carbon highly susceptible to nucleophilic attack.
Caption: Claisen-Schmidt condensation workflow.[14]
Synthesis and Purification
Commercially, 4-Methoxybenzaldehyde is often prepared via the oxidation of 4-methoxytoluene (p-cresyl methyl ether).[4] Other established routes include the ozonolysis of anethole, which is naturally derived.[15]
Experimental Protocol: Synthesis via Oxidation of 4-Methoxytoluene
This protocol outlines a general laboratory procedure. The causality behind using a phase-transfer catalyst is to facilitate the interaction between the aqueous oxidant and the organic substrate.
Objective: To synthesize 4-Methoxybenzaldehyde from 4-methoxytoluene.
Materials:
-
4-Methoxytoluene
-
Potassium permanganate (KMnO₄)
-
Phase-transfer catalyst (e.g., Tetrabutylammonium bromide)
-
Dichloromethane (DCM)
-
Sodium bisulfite
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-methoxytoluene and dichloromethane. Add the phase-transfer catalyst.
-
Oxidant Addition: Prepare a solution of potassium permanganate in water. Add this solution slowly to the stirring organic mixture over 1-2 hours. The reaction is exothermic; maintain the temperature using a water bath if necessary.
-
Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC), using an appropriate eluent system (e.g., 9:1 Hexane:Ethyl Acetate). A solution of para-anisaldehyde with acid and ethanol can be used as a stain for TLC plates, which helps in the easy identification of different compounds.[8]
-
Workup: Once the starting material is consumed, quench the reaction by slowly adding solid sodium bisulfite until the purple color of the permanganate disappears and the brown manganese dioxide precipitate dissolves.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water and saturated sodium bicarbonate solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (DCM) under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation to yield pure 4-Methoxybenzaldehyde.
Spectroscopic Characterization
Structural confirmation and purity assessment are critical. The following is a guide to the expected spectroscopic signatures for 4-Methoxybenzaldehyde.
Workflow for Spectroscopic Analysis
Caption: General workflow for spectroscopic analysis.[16]
-
¹H NMR (Proton NMR): The spectrum is highly characteristic.
-
~9.8 ppm (singlet, 1H): Aldehyde proton (-CHO).
-
~7.8 ppm (doublet, 2H): Aromatic protons ortho to the aldehyde group.
-
~7.0 ppm (doublet, 2H): Aromatic protons ortho to the methoxy group.
-
~3.9 ppm (singlet, 3H): Methoxy group protons (-OCH₃).
-
-
¹³C NMR (Carbon NMR):
-
~191 ppm: Aldehyde carbonyl carbon.
-
~164 ppm: Aromatic carbon attached to the methoxy group.
-
~132 ppm: Aromatic carbons ortho to the aldehyde.
-
~130 ppm: Aromatic carbon attached to the aldehyde.
-
~114 ppm: Aromatic carbons ortho to the methoxy group.
-
~55 ppm: Methoxy carbon.
-
-
FT-IR (Infrared Spectroscopy):
-
~2830 and ~2730 cm⁻¹: C-H stretches of the aldehyde group (Fermi doublet).
-
~1685 cm⁻¹: Strong C=O (carbonyl) stretching vibration.
-
~1600 and ~1580 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~1260 cm⁻¹: Asymmetric C-O-C stretch of the aryl ether.
-
~1020 cm⁻¹: Symmetric C-O-C stretch.
-
-
Mass Spectrometry (MS):
Applications in Research and Drug Development
While widely used in fragrances, the primary role of 4-Methoxybenzaldehyde in a research context is as a chemical building block.[2]
-
Pharmaceutical Synthesis: It is a critical intermediate for a range of pharmaceuticals. Its structure is incorporated into drugs such as antihistamines, cardiovascular agents, and antibiotics.[2][6] For example, it is a precursor in the synthesis of the antimicrobial drug hydroxylamine carbapenem.[18]
-
Agrochemicals: The compound serves as a foundational component in the creation of pesticides and herbicides, contributing to crop protection.[6]
-
Analytical Chemistry: A solution of p-anisaldehyde in acid and ethanol is a widely used staining agent in thin-layer chromatography (TLC).[4][8] It reacts with various compounds on the TLC plate upon heating to produce a range of colors, allowing for the visualization and differentiation of otherwise invisible spots.
-
Antifungal Research: Recent studies have highlighted its antifungal activity against various fungal strains, including Candida and Fusarium graminearum, suggesting potential applications in agriculture and food preservation.[13][19]
Safety, Handling, and Storage
As a laboratory chemical, 4-Methoxybenzaldehyde requires careful handling.
-
Hazards: It may cause skin, eye, and respiratory tract irritation.[7][20] It is considered harmful if swallowed.[7][20] Some data suggests it is suspected of damaging fertility or the unborn child.
-
Handling: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[9][21] Wash hands thoroughly after handling.[7]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, strong bases, and strong reducing agents.[8][9] It is sensitive to air and light; storage under a nitrogen blanket in a tightly sealed, opaque container is recommended to prevent oxidation.[7][9]
References
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PubChem. (n.d.). 4-Methoxybenzaldehyde. National Center for Biotechnology Information. [Link]
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Fisher Scientific. (n.d.). Material Safety Data Sheet p-Anisaldehyde. [Link]
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Synerzine. (2022). SAFETY DATA SHEET p-Anisaldehyde (Natural). [Link]
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Bio-Active Co. (n.d.). Safety Data Sheet - 4-Hydroxy-3-methoxy-benzaldehyde. [Link]
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Volochem Inc. (2015). 4-Methoxybenzaldehyde Safety Data Sheet. [Link]
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Human Metabolome Database. (2023). Showing metabocard for 4-Methoxybenzaldehyde (HMDB0029686). [Link]
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Liu, C., Li, J., Chen, H., & Zare, R. N. (2019). Scale-Up of Microdroplet Reactions by Heated Ultrasonic Nebulization. ResearchGate. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 4-Anisaldehyde. [Link]
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FooDB. (2018). Showing Compound 4-Methoxybenzaldehyde (FDB000872). [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Backbone: 4-Methoxybenzaldehyde's Role in Pharmaceutical and Industrial Synthesis. [Link]
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Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. [Link]
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NIST. (n.d.). Benzaldehyde, 4-methoxy-. NIST Chemistry WebBook. [Link]
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Yu, J., Shen, M., Deng, L., Gan, L., & Ha, C. (2012). Facile one-pot synthesis of anisaldehyde. ResearchGate. [Link]
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Homework.Study.com. (n.d.). Discuss the mechanism of the aldol reaction between 4-methoxybenzaldehyde and acetophenone. [Link]
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Chegg.com. (2022). Solved The mass spectrum of 4-methoxybenzaldehyde B is shown. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). [Link]
-
Li, G., et al. (2024). 2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis, redox metabolism, and DON biosynthesis of Fusarium graminearum revealed by transcriptome analysis. Frontiers in Microbiology. [Link]
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